2-(7-Fluoroquinolin-6-yl)acetic acid
Overview
Description
“2-(7-Fluoroquinolin-6-yl)acetic acid” is a chemical compound with the molecular formula C11H8FNO2 and a molecular weight of 205.19 . It is a yellow to brown solid at room temperature .
Molecular Structure Analysis
The InChI code for “2-(7-Fluoroquinolin-6-yl)acetic acid” is 1S/C11H8FNO2/c12-9-6-10-7(2-1-3-13-10)4-8(9)5-11(14)15/h1-4,6H,5H2,(H,14,15) . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
“2-(7-Fluoroquinolin-6-yl)acetic acid” is a yellow to brown solid at room temperature .Scientific Research Applications
Fluorescence in Biomedical Analysis
6-Methoxy-4-quinolone (6-MOQ), derived from 5-methoxyindole-3-acetic acid, exhibits strong fluorescence in a wide pH range, making it useful in biomedical analysis. Its fluorescence intensity remains stable across different pH levels and is highly stable against light and heat. This characteristic enables its application as a fluorescent labeling reagent in the determination of carboxylic acids (Hirano et al., 2004).
Excited-State Proton Transfer
The hydrogen-bonded network between 6-hydroxyquinoline (6-HQ) and acetic acid demonstrates excited-state proton transfer resulting in large Stokes-shifted fluorescence. This property is significant in the study of molecular interactions and dynamics (Mehata, 2008).
Antimicrobial Activity
Novel series of 2-(5-(2-chloro-6-fluoroquinolin-3-yl)-3-(aryl)-4,5-dihydro-1H-pyrazol-1-yl)thiazol-4(5H)-ones and N-(4-(2-chloro-6-fluoroquinolin-3-yl)-6-(aryl)pyrimidin-2-yl)-2-morpholinoacetamides exhibit significant antimicrobial activity against a range of microorganisms, suggesting their potential as lead molecules for new antimicrobial agents (Desai et al., 2012).
Antitumor Activity
NH-pyrazoline derivatives bearing the 4-aryloxy-7-chloroquinoline fragment have shown remarkable antitumor activity against various cancer cell lines. These findings provide a basis for the development of new antitumor agents (Montoya et al., 2014).
Synthesis of Fluorophores
The synthesis of 4-substituted 1,8-naphthalimides, particularly those involving the carboxylic group, has led to the discovery of sensitive molecular probes with unusual fluorescence features, potentially useful in nanotechnology and materials science (Bekere et al., 2013).
Safety and Hazards
properties
IUPAC Name |
2-(7-fluoroquinolin-6-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO2/c12-9-6-10-7(2-1-3-13-10)4-8(9)5-11(14)15/h1-4,6H,5H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLIYCOZDTFRSOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C(C=C2N=C1)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-Fluoroquinolin-6-yl)acetic acid |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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